3-Formylphenyl acetate
Overview
Description
3-Formylphenyl acetate, also known as 3-Acetoxybenzaldehyde or Acetic acid 3-formylphenyl ester, is a chemical compound with the molecular formula C9H8O312. It has a molecular weight of 164.1612. It is a liquid at room temperature12.
Synthesis Analysis
The synthesis of 3-Formylphenyl acetate is not explicitly mentioned in the search results. However, it is worth noting that similar compounds have been synthesized in various studies. For instance, a new porphyrin, 5,10,15,20-tetrakis {4- [ ( (4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin (H2TMAPP) (1), and its cobalt complex [CoII (TMAPP)] (2) were synthesized in good and quantitative yields3.
Molecular Structure Analysis
The molecular structure of 3-Formylphenyl acetate is not explicitly provided in the search results. However, it is known that the compound has a molecular formula of C9H8O324.
Chemical Reactions Analysis
The specific chemical reactions involving 3-Formylphenyl acetate are not detailed in the search results. However, it is known that similar compounds can participate in various chemical reactions. For example, the reductive amination of 4-acetoxybenzaldehyde (4-formylphenyl acetate) with an azanonaborane cluster in the presence of H3BNH2 (CH2)4NH2 was studied5.
Physical And Chemical Properties Analysis
3-Formylphenyl acetate is a liquid at room temperature12. It has a flash point of 138/20mm and a density of 1.1712. The boiling point is 271.6°C at 760 mmHg2.
Scientific Research Applications
Green Chemistry in Synthesis
- Suzuki Couplings : Suzuki coupling reactions, known for their role in creating functionalized biaryls in both academic and industrial research, have been adapted to green chemistry principles. Ethyl (4-phenylphenyl)acetate, related to 3-Formylphenyl acetate, has been synthesized using green methods involving water as the primary solvent. This approach demonstrates the potential for eco-friendly synthesis in pharmaceutical research, particularly in developing new nonsteroidal anti-inflammatory drugs for arthritis treatment (Costa et al., 2012).
Molecular Structure Analysis
- Crystallographic Studies : The molecular structure of compounds like Ethyl 2-[N-(2-Formylphenyl)benzenesulfonamido]acetate, which shares structural similarities with 3-Formylphenyl acetate, has been examined. Studies reveal insights into the configuration of atoms and intermolecular interactions, contributing to a deeper understanding of molecular structures in chemistry (Seshadri et al., 2009).
Chemical Reactions and Properties
- Chemical Reactivity and Derivatives : Research into the reactivity of compounds containing the 3-formylphenyl group, like 3-Formylphenyl acetate, has explored various chemical reactions. For example, studies on the nitration of similar compounds provide insights into their chemical properties and potential applications in the synthesis of complex molecules (Holland & Jones, 1970).
Computational Chemistry and Docking Studies
- Computational Analysis : The structural and electronic properties of molecules like 3-Thiophene acetic acid, structurally related to 3-Formylphenyl acetate, have been computationally analyzed. These studies, including molecular docking and electronic property investigations, contribute to our understanding of molecular interactions and reactivity, which is crucial for drug design and material science (Issa et al., 2020).
Safety And Hazards
3-Formylphenyl acetate is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning"12. The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed62. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves and eye protection62.
Future Directions
The future directions of 3-Formylphenyl acetate are not explicitly mentioned in the search results. However, given its chemical properties, it may find applications in various fields of research and industry.
Relevant Papers
The search results did not provide specific papers related to 3-Formylphenyl acetate. However, there are papers related to similar compounds and their synthesis378.
properties
IUPAC Name |
(3-formylphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-7(11)12-9-4-2-3-8(5-9)6-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUMZPWBUAGJBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187808 | |
Record name | 3-Formylphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formylphenyl acetate | |
CAS RN |
34231-78-2 | |
Record name | 3-(Acetyloxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34231-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Formylphenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034231782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Formylphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-formylphenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.158 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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